

An In-depth Technical Guide to the Chemical Properties of Boc-D-Cyclopropylglycine

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Compound of Interest

Compound Name: *Boc-D-Cyclopropylglycine*

Cat. No.: *B112836*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cyclopropylglycine is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique cyclopropyl moiety imparts conformational rigidity to peptide backbones, influencing their secondary structure and, consequently, their biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes it a valuable building block for solid-phase peptide synthesis (SPPS), enabling the creation of novel peptides with enhanced stability, receptor affinity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Boc-D-Cyclopropylglycine**.

Chemical and Physical Properties

Boc-D-Cyclopropylglycine is a white to pale yellow powder.^[1] While a specific melting point is not consistently reported in publicly available literature, its other key properties are well-documented.

Property	Value	Reference
Chemical Name	(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid	[1]
Synonyms	Boc-D-Cpg-OH, N-tert-Butoxycarbonyl-D-cyclopropylglycine	[1]
CAS Number	609768-49-2	[1]
Molecular Formula	C ₁₀ H ₁₇ NO ₄	[1]
Molecular Weight	215.25 g/mol	[1]
Appearance	White to pale yellow powder	[1]
Purity	≥98% (HPLC)	[1]
Storage Conditions	0-8°C	[1]

Solubility: Information regarding the specific solubility of **Boc-D-Cyclopropylglycine** in various organic solvents is not extensively detailed in available literature. However, based on its structure and the general solubility of similar Boc-protected amino acids, it is expected to be soluble in a range of polar organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and methanol.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Boc-D-Cyclopropylglycine**. While a comprehensive public database of its spectra is not readily available, representative data from similar compounds and supplier-provided information offer valuable insights.

¹H NMR (Proton Nuclear Magnetic Resonance): A representative ¹H NMR spectrum of **Boc-D-Cyclopropylglycine** would be expected to show characteristic signals for the protons of the tert-butyl group (a singlet around 1.4 ppm), the cyclopropyl ring protons (a complex multiplet between 0.4 and 1.2 ppm), the alpha-proton (a doublet around 3.8 ppm), and the NH proton of the Boc group (a broad singlet).

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum would display distinct signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), the alpha-carbon (around 55 ppm), and the carbons of the cyclopropyl ring (in the upfield region, typically between 5 and 15 ppm).

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show the molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 216.1, corresponding to the protonated molecule.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm^{-1}), C=O stretching of the carbamate and carboxylic acid (around 1690-1740 cm^{-1}), and C-H stretching of the alkyl and cyclopropyl groups (around 2850-3000 cm^{-1}).

Experimental Protocols

Synthesis of Boc-D-Cyclopropylglycine

The synthesis of **Boc-D-Cyclopropylglycine** typically involves two key steps: the synthesis of the parent amino acid, D-Cyclopropylglycine, followed by the protection of its amino group with a Boc moiety.

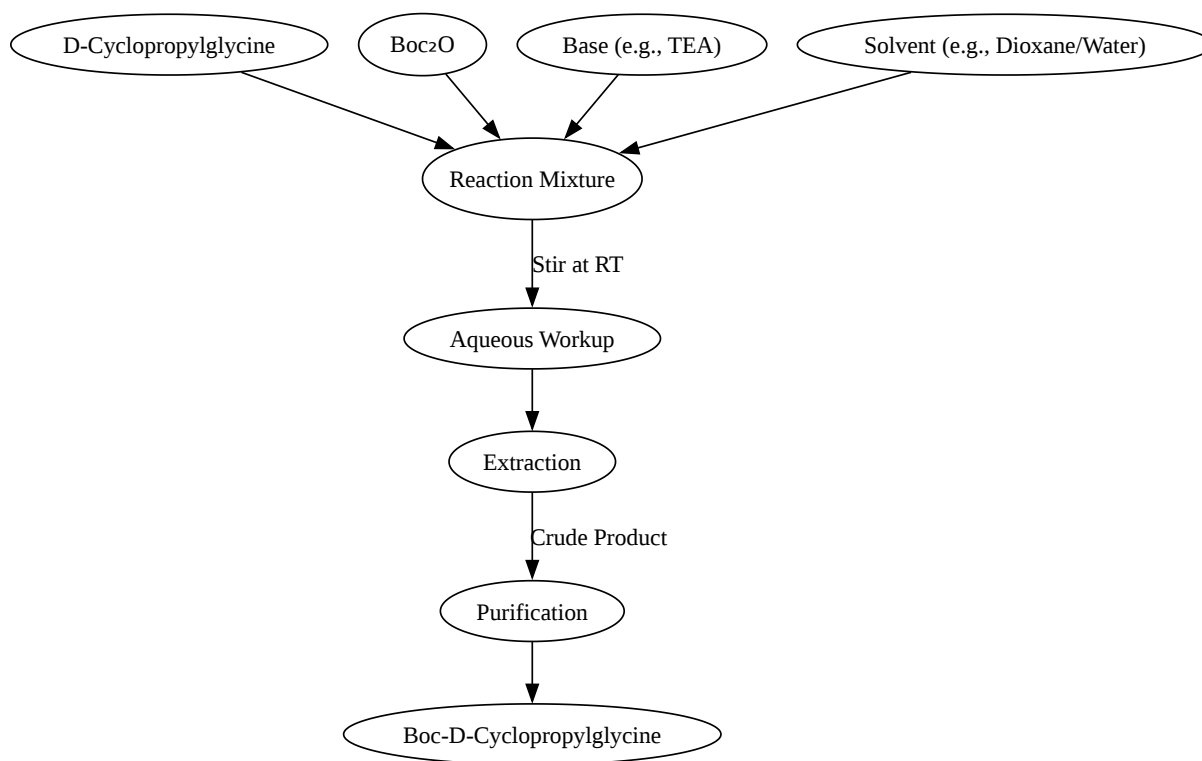
1. **Synthesis of D-Cyclopropylglycine:** Several methods for the synthesis of cyclopropylglycines have been reported, often involving multi-step procedures. One common approach is the Strecker synthesis starting from cyclopropanecarboxaldehyde.^[2] Asymmetric synthesis methods are employed to obtain the desired D-enantiomer.

2. **Boc Protection of D-Cyclopropylglycine:**

Methodology: This protocol describes a general method for the Boc protection of an amino acid.

- **Materials:** D-Cyclopropylglycine, Di-tert-butyl dicarbonate (Boc_2O), a suitable base (e.g., triethylamine (TEA) or sodium bicarbonate), and a solvent (e.g., a mixture of dioxane and water, or tetrahydrofuran (THF)).^[3]
- **Procedure:**

- Dissolve D-Cyclopropylglycine in the chosen solvent system containing the base.
- Add Boc₂O (typically 1.1 to 1.5 equivalents) to the solution at room temperature.
- Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Perform an aqueous workup to remove impurities. The product is typically extracted into an organic solvent.
- The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude **Boc-D-Cyclopropylglycine**.
- The product can be further purified by crystallization or column chromatography if necessary.



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Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Cyclopropylglycine

Boc-D-Cyclopropylglycine is a valuable building block in Boc-SPPS. The general cycle involves the sequential addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Methodology:

- **Resin:** A suitable resin for Boc chemistry, such as Merrifield resin or PAM resin, is used. The first amino acid is typically attached to the resin.
- **Deprotection:** The Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).^[4]
- **Neutralization:** The resulting trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIEA).
- **Coupling:** The next Boc-protected amino acid (e.g., **Boc-D-Cyclopropylglycine**) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine of the resin-bound peptide.^[5]
- **Washing:** The resin is thoroughly washed after each deprotection, neutralization, and coupling step to remove excess reagents and byproducts.
- **Repeat:** This cycle of deprotection, neutralization, coupling, and washing is repeated until the desired peptide sequence is assembled.
- **Cleavage:** Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

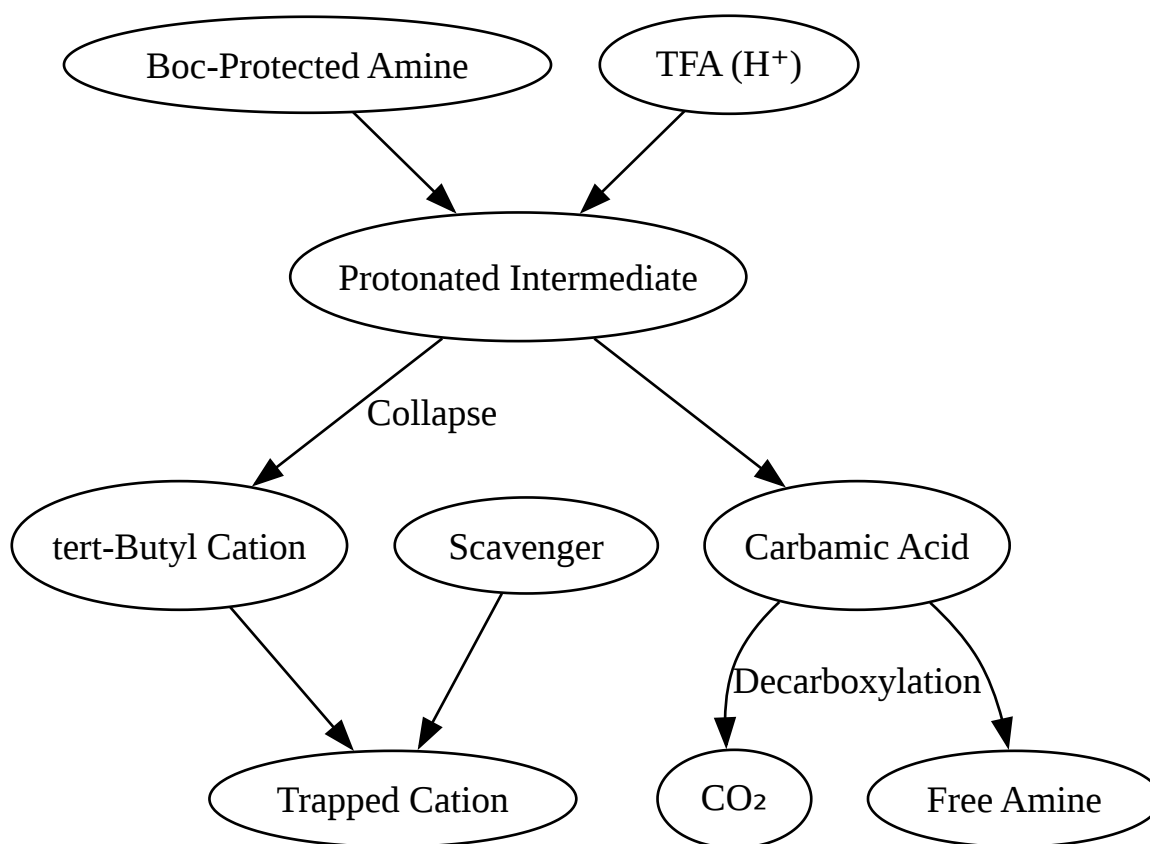
Boc Deprotection

The removal of the Boc protecting group is a critical step in SPPS. It is achieved under acidic conditions, typically using trifluoroacetic acid (TFA).

Mechanism of Boc Deprotection with TFA: The deprotection proceeds via a carbocationic intermediate.

- The carbonyl oxygen of the Boc group is protonated by TFA.
- The protonated intermediate collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid.
- The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.^{[6][7]}

- The released tert-butyl cation can be scavenged to prevent side reactions with nucleophilic amino acid residues like tryptophan and methionine.



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Biological Significance and Applications

The incorporation of D-cyclopropylglycine into peptides can have profound effects on their biological properties. The cyclopropyl group restricts the conformational freedom of the peptide backbone, which can lead to:

- Enhanced Metabolic Stability:** The unnatural amino acid can confer resistance to enzymatic degradation, increasing the in vivo half-life of the peptide.
- Improved Receptor Binding:** The constrained conformation can pre-organize the peptide into a bioactive conformation, leading to higher affinity and selectivity for its target receptor.
- Modulation of Pharmacokinetic Properties:** The unique structural features can influence properties such as membrane permeability and solubility.

Peptides containing cyclopropylglycine have been investigated for a variety of therapeutic applications, including the development of novel enzyme inhibitors and receptor agonists or antagonists.[1][8][9] The radical S-adenosylmethionine (rSAM) enzyme TvxB has been identified to catalyze the formation of cyclopropylglycine from valine residues in the biosynthesis of certain peptide natural products.[10][11][12][13] This discovery highlights the natural occurrence and biological importance of this unique amino acid.

Conclusion

Boc-D-Cyclopropylglycine is a key building block for the synthesis of conformationally constrained peptides with potentially enhanced therapeutic properties. Its well-defined chemical characteristics and its utility in established synthetic protocols like SPPS make it an invaluable tool for researchers in drug discovery and development. The ability to introduce the unique structural and conformational features of the cyclopropyl group opens up new avenues for the design of novel peptide-based therapeutics targeting a wide range of diseases.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbino.com [nbino.com]
- 9. chemimpex.com [chemimpex.com]

- 10. Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases - PMC [pmc.ncbi.nlm.nih.gov]
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